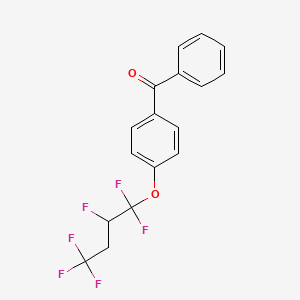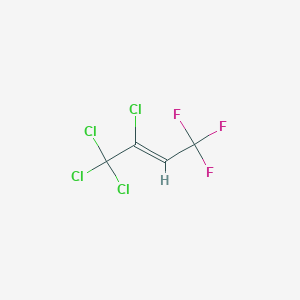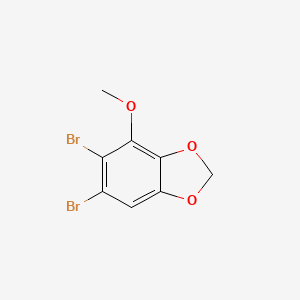
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenol ring. It is used in various fields of research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol typically involves the reaction of 4-fluoro-6-methoxyphenol with 1-chloro-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones are formed.
Reduction: The corresponding hydrocarbon is formed.
Substitution: Substituted phenols are formed.
科学研究应用
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. The methoxy group contributes to its overall stability and solubility, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Similar in structure but lacks the fluoro and methoxy groups.
4-Fluoro-6-methoxyphenol: Similar in structure but lacks the chloro group.
2-Chloro-4-fluoro-6-methoxyphenol: Similar in structure but has a different substitution pattern.
Uniqueness
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol is unique due to the combination of chloro, fluoro, and methoxy groups on the phenol ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-(1-chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO2/c1-11(2,6-12)8-4-7(13)5-9(15-3)10(8)14/h4-5,14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVLWHHCWHIFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=C(C(=CC(=C1)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














